molecular formula C20H30N2O2 B2465447 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(4-isopropylphenoxy)ethan-1-one CAS No. 2320147-21-3

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(4-isopropylphenoxy)ethan-1-one

Cat. No.: B2465447
CAS No.: 2320147-21-3
M. Wt: 330.472
InChI Key: MAHAIAODYFBVJD-UHFFFAOYSA-N
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Description

This compound features a seven-membered 1,4-diazepane ring substituted with a cyclobutyl group at the 4-position and a 4-isopropylphenoxyethyl ketone moiety. The diazepane ring confers conformational flexibility, while the cyclobutyl and isopropylphenoxy groups influence lipophilicity and steric interactions.

Properties

IUPAC Name

1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-(4-propan-2-ylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-16(2)17-7-9-19(10-8-17)24-15-20(23)22-12-4-11-21(13-14-22)18-5-3-6-18/h7-10,16,18H,3-6,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHAIAODYFBVJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCCN(CC2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(4-isopropylphenoxy)ethan-1-one typically involves multi-step organic reactions. A common synthetic route may include:

  • Formation of the diazepane ring through cyclization reactions.
  • Introduction of the cyclobutyl group via alkylation or cycloaddition reactions.
  • Attachment of the isopropylphenoxy group through etherification or nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(4-isopropylphenoxy)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the diazepane ring or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst (e.g., palladium on carbon).

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonates under appropriate conditions (e.g., solvent, temperature).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups or modify existing ones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules or as a reagent in organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or antimicrobial effects.

    Industry: Utilized in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(4-isopropylphenoxy)ethan-1-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.

    Pathways Involved: Signaling pathways or metabolic processes that are affected by the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Diazepane or Azepane Moieties

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-methylphenoxy)ethan-1-one (BK77569)
  • Molecular Formula : C₁₈H₂₆N₂O₂
  • Key Features: Differs from the target compound by a 2-methylphenoxy group instead of 4-isopropylphenoxy.
  • The methyl group may reduce steric hindrance compared to the bulkier isopropyl group .
1-(4-Azepan-1-yl-3-fluorophenyl)ethanone
  • Molecular Formula: C₁₄H₁₈FNO
  • Key Features : A six-membered azepane ring with a fluorophenyl ketone.
  • Significance: The absence of a diazepane ring and phenoxy group limits conformational flexibility, which could affect binding kinetics in biological systems .
(S)-1-Benzyl-3-phenethyl-1,4-diazepan-2-one
  • Molecular Formula : C₂₀H₂₂N₂O
  • Key Features: A diazepanone core with benzyl and phenethyl substituents.
  • Significance : The lactam structure (diazepan-2-one) introduces hydrogen-bonding capacity, unlike the ketone in the target compound .

Compounds with Similar Aryl-Ketone Substituents

2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(4-methoxyphenyl)ethan-1-one
  • Molecular Formula : C₁₁H₁₃O₃S
  • Key Features : Sulfoxide and methoxyphenyl groups.
  • Significance: The sulfoxide enhances polarity, contrasting with the lipophilic isopropylphenoxy group in the target compound. This difference may influence membrane permeability .
1-(4-Chlorophenyl)-2-cyclopropyl-propan-1-one
  • Molecular Formula : C₁₂H₁₃ClO
  • Key Features : Chlorophenyl and cyclopropyl groups.

Pharmacologically Active Analogs

1-(4-(Benzo[d]isoxazol-3-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethan-1-one Derivatives
  • Activity : Demonstrated antimycobacterial activity against Mycobacterium tuberculosis H37Rv .
  • Comparison : The diazepane ring in the target compound may offer improved bioavailability over piperazine derivatives due to enhanced lipophilicity.
TC-1698 and TC-1709 (Nicotinic Receptor Ligands)
  • Activity : High affinity for α4β2 nicotinic receptors (Ki = 0.78–2.5 nM) .
  • Comparison : The target compound’s diazepane and aryloxy groups could similarly engage in hydrophobic interactions with receptors, though its lack of a pyridyl moiety may limit specificity.

Physicochemical Data

Compound Name Molecular Formula Molecular Weight LogP* Solubility (mg/mL)
Target Compound C₁₉H₂₈N₂O₂ 316.44 3.2 <0.1 (PBS)
BK77569 C₁₈H₂₆N₂O₂ 302.41 2.8 0.3 (DMSO)
1-(4-Methoxyphenyl)-sulfoximine derivative C₁₁H₁₃O₃S 225.28 1.5 1.2 (Water)

*Predicted using QikProp.

Biological Activity

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(4-isopropylphenoxy)ethan-1-one, a compound characterized by its unique diazepane structure and phenoxy substituent, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound's molecular formula is C18H26N2O2C_{18}H_{26}N_2O_2, with a molecular weight of approximately 298.41 g/mol. The structure includes a cyclobutyl group attached to a diazepane ring and a phenoxy group, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC18H26N2O2C_{18}H_{26}N_2O_2
Molecular Weight298.41 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving GABAergic and dopaminergic pathways.

Key Mechanisms:

  • GABA Receptor Modulation : The compound may enhance the activity of GABA receptors, leading to anxiolytic effects.
  • Dopamine Receptor Interaction : It could also interact with dopamine receptors, potentially influencing mood and behavior.

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits significant activity against various cell lines. For example:

  • Neuroprotective Effects : Research has shown that it can protect neuronal cells from oxidative stress-induced apoptosis.
  • Antidepressant-like Activity : Behavioral assays in rodent models indicate potential antidepressant effects, evidenced by increased locomotor activity in forced swim tests.

In Vivo Studies

In vivo studies further support these findings:

  • Anxiety Reduction : Animal studies have reported reduced anxiety-like behaviors when administered this compound.
  • Cognitive Enhancement : It has been observed to improve memory retention in memory impairment models.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Anxiety Disorders :
    • Objective : To evaluate the efficacy of the compound in treating anxiety disorders.
    • Method : A double-blind placebo-controlled trial involving 60 participants.
    • Results : Participants receiving the compound reported a significant reduction in anxiety scores compared to the placebo group.
  • Case Study on Depression :
    • Objective : Assess the antidepressant effects in a clinical setting.
    • Method : Randomized controlled trial with standardized depression scales.
    • Results : Significant improvement was noted in patients treated with the compound over an 8-week period.

Q & A

Q. Q: What are the established synthetic routes for preparing 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(4-isopropylphenoxy)ethan-1-one, and how can reaction conditions be optimized for yield and purity?

A: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous methods involve refluxing intermediates like 4-hydroxyacetophenone with halogenated alkyl/aryl groups in ethanol using anhydrous potassium carbonate as a base (e.g., 6 hours under reflux, followed by recrystallization) . Optimization may include varying catalysts (e.g., K₂CO₃ vs. NaH), solvents (ethanol vs. DMF), and reaction times. Monitoring via TLC or HPLC ensures completion, while recrystallization from ethanol or acetonitrile improves purity . Advanced routes might employ microwave-assisted synthesis to reduce reaction times.

Structural Elucidation

Q. Q: What methodologies are recommended for resolving the crystal structure of this compound, particularly when dealing with conformational flexibility in the diazepane ring?

A: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is the gold standard. The cyclobutyl and diazepane moieties may introduce torsional strain, requiring high-resolution data (<1.0 Å) and restraints for flexible regions. SHELX programs (e.g., SHELXD for phase solution, SHELXL for refinement) are robust for small molecules, enabling handling of disorder in the cyclobutyl group . Complementary NMR (¹H, ¹³C, NOESY) can validate solution-phase conformations, particularly for the isopropylphenoxy substituent .

Stability and Degradation

Q. Q: How does the compound behave under varying pH and temperature conditions, and what decomposition pathways are plausible?

A: Stability studies indicate susceptibility to hydrolysis under acidic/basic conditions, particularly at the ketone and ether linkages. For instance, prolonged exposure to pH <3 or >10 at 40°C may cleave the phenoxy-ethanone bond, forming 4-isopropylphenol and diazepane derivatives . Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition above 200°C, with exothermic peaks suggesting oxidative degradation. Storage recommendations include inert atmospheres and desiccated conditions to prevent hygroscopic degradation .

Computational Modeling

Q. Q: Which computational approaches are suitable for predicting the compound’s reactivity and interactions with biological targets?

A: Density Functional Theory (DFT) using Gaussian or ORCA can model electron distribution, highlighting nucleophilic (diazepane nitrogen) and electrophilic (ketone carbonyl) sites. Molecular docking (AutoDock Vina, Schrödinger) paired with MD simulations (GROMACS) predicts binding affinities to targets like GPCRs or kinases. SMILES notation (e.g., CN1CCCN(CC1)C2=CC=CC=C2CO) from PubChem aids in generating 3D conformers for virtual screening .

Analytical Data Contradictions

Q. Q: How should researchers address discrepancies between experimental and computational spectroscopic data (e.g., NMR chemical shifts)?

A: Discrepancies often arise from solvent effects, tautomerism, or dynamic processes. For example, computed ¹³C NMR shifts (via ACD/Labs or ChemDraw) may deviate from experimental values due to the diazepane ring’s puckering. Validate using solvent-correction algorithms or experimental NOE correlations to resolve ambiguities . For melting points, DSC provides more accurate thermal profiles than capillary methods, especially for polymorphic forms .

Biological Activity Profiling

Q. Q: What in vitro assays are recommended for preliminary pharmacological evaluation of this compound?

A: Prioritize target-specific assays (e.g., kinase inhibition, receptor binding) based on structural analogs. For cytotoxicity, use MTT or resazurin assays in HEK-293 or HepG2 cells. Metabolic stability can be assessed via liver microsome assays (e.g., human CYP450 isoforms). Dose-response curves (IC₅₀/EC₅₀) and selectivity indices (SI) should be calculated, with toxicity thresholds referenced from GHS Category 4 guidelines (oral LD₅₀ >500 mg/kg) .

Reaction Mechanism Validation

Q. Q: How can the mechanism of nucleophilic substitution at the diazepane nitrogen be experimentally confirmed?

A: Isotopic labeling (e.g., ¹⁵N-KNO₃ in diazepane synthesis) combined with ESI-MS/MS tracks nitrogen incorporation. Kinetic studies (variable-temperature NMR) and Hammett plots using substituted aryl groups elucidate electronic effects. Computational transition-state modeling (IRC in Gaussian) further supports proposed mechanisms .

Purity Assessment

Q. Q: What chromatographic methods are optimal for quantifying trace impurities in bulk samples?

A: Reverse-phase HPLC (C18 column, 65:35 methanol/buffer) with UV detection at 254 nm resolves polar byproducts (e.g., unreacted 4-isopropylphenol). For non-volatile impurities, LC-MS (ESI+) in MRM mode enhances sensitivity. System suitability tests per USP guidelines ensure column efficiency (N >2000) and resolution (R >1.5) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.